molecular formula C8H7BrN2O4 B1228496 2-Bromoacetamido-4-nitrophenol CAS No. 3947-58-8

2-Bromoacetamido-4-nitrophenol

Cat. No.: B1228496
CAS No.: 3947-58-8
M. Wt: 275.06 g/mol
InChI Key: STWBNOBMOCQPLR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Bromoacetamido-4-nitrophenol plays a significant role in biochemical reactions, particularly in the study of protein structures and functions. It interacts with enzymes and proteins, acting as a reporter group in structure-function studies . The compound’s interactions with biomolecules are crucial for understanding enzyme mechanisms and protein dynamics .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s mechanism of action involves specific binding to target proteins, which can alter their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic effects . It is important to determine the appropriate dosage to avoid adverse effects in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors determine its precise location within the cell and its subsequent effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoacetamido-4-nitrophenol typically involves the bromination of acetamido-4-nitrophenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenol ring. The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent, such as acetic acid or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration, acetamidation, and bromination steps, each optimized for yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient production of the target compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromoacetamido-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction: The major product is 2-Acetamido-4-aminophenol.

    Oxidation: The major product is a quinone derivative of the original compound.

Mechanism of Action

The mechanism of action of 2-Bromoacetamido-4-nitrophenol involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromine atom can react with sulfhydryl groups in proteins, leading to the formation of stable covalent adducts. This property makes it useful in studying enzyme mechanisms and designing enzyme inhibitors . The nitro group can also participate in redox reactions, further contributing to its versatility in biochemical applications .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Lacks the acetamido group, making it less versatile in certain reactions.

    4-Nitrophenol: Lacks both the bromine and acetamido groups, limiting its reactivity compared to 2-Bromoacetamido-4-nitrophenol.

    2-Acetamido-4-nitrophenol: Lacks the bromine atom, reducing its utility in substitution reactions involving bromine.

Uniqueness

This compound is unique due to the presence of both bromine and nitro groups, which allow it to participate in a wide range of chemical reactions. The acetamido group further enhances its reactivity and applicability in various fields, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O4/c9-4-8(13)10-6-3-5(11(14)15)1-2-7(6)12/h1-3,12H,4H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWBNOBMOCQPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063239
Record name Acetamide, 2-bromo-N-(2-hydroxy-5-nitrophenyl)-
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Molecular Weight

275.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3947-58-8
Record name 2-Bromo-N-(2-hydroxy-5-nitrophenyl)acetamide
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Record name 2-Bromoacetamide-4-nitrophenol
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Record name 2-Bromoacetamido-4-nitrophenol
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Record name Acetamide, 2-bromo-N-(2-hydroxy-5-nitrophenyl)-
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Record name Acetamide, 2-bromo-N-(2-hydroxy-5-nitrophenyl)-
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Record name 2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide
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Record name 2-Bromoacetamide-4-nitrophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Bromoacetamido-4-nitrophenol interact with proteins and what are the downstream effects?

A: this compound primarily reacts with the sulfur atom in cysteine residues found in proteins [, ]. This reaction forms a covalent bond, modifying the cysteine residue. The attached 4-nitrophenol group acts as a "reporter," providing information about its surrounding environment through changes in its absorbance spectrum []. This allows researchers to study conformational changes in the protein upon interaction with other molecules like substrates or inhibitors. For instance, in a study on α-chymotrypsin, the binding of substrates was shown to perturb the absorbance spectrum of the this compound attached to the enzyme [].

Q2: Can you provide specific examples of how this compound has been used to study protein function?

A: this compound has been used to study the lactose repressor protein, a key regulator of lactose metabolism in bacteria [, ]. By modifying specific cysteine residues in this protein with this compound, researchers found that modification of cysteine residues in the core region of the protein led to a loss of its ability to bind to DNA, while its ability to bind to non-specific DNA sequences remained unaffected [, ]. This suggested that distinct regions within the protein are responsible for its specific and non-specific DNA binding activities. Additionally, the study showed that binding of inducer, anti-inducer, and non-specific DNA to the protein caused changes in the fluorescence of the attached this compound, providing insights into how these molecules interact with and alter the protein's structure [, ].

Q3: The research mentions "mapping studies" using this compound. What is the significance of these studies?

A: "Mapping studies" in this context refer to experiments that determine which specific cysteine residues within a protein are modified by this compound [, ]. By identifying the modified residues, researchers can understand which parts of the protein are important for specific functions. For example, by selectively blocking certain cysteine residues in the lactose repressor protein before modification with this compound, researchers could pinpoint the roles of individual cysteine residues in DNA binding and inducer interactions [, ].

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